molecular formula C10H14N2O2 B1452704 2-Amino-n-methoxy-n,3-dimethylbenzamide CAS No. 886574-89-6

2-Amino-n-methoxy-n,3-dimethylbenzamide

Cat. No.: B1452704
CAS No.: 886574-89-6
M. Wt: 194.23 g/mol
InChI Key: CPJXSPMKNKFDQJ-UHFFFAOYSA-N
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Description

2-Amino-N-methoxy-N,3-dimethylbenzamide (CAS 886574-89-6) is a high-value benzamide derivative of significant interest in sophisticated chemical synthesis and research. Its molecular formula is C10H14N2O2, and it has a molecular weight of 194.23 g/mol . This compound serves as a critical synthetic intermediate and building block in organic chemistry, particularly in the development of advanced active ingredients. A primary research application of this compound and its closely related analogues is their use as key precursors in the synthesis of novel anthranilamide insecticides . These insecticides, such as chlorantraniliprole and cyantraniliprole, are of immense commercial and scientific importance due to their selective activity . The structural framework of this compound provides a versatile template for further chemical modification, enabling structure-activity relationship (SAR) studies in medicinal and agrochemical research. The N-methoxy-N-methylamide (Weinreb amide) group is a particularly valuable functional group, as it is widely recognized for its ability to react with nucleophiles like Grignard or organolithium reagents to produce ketones, thereby facilitating complex molecular assembly . Researchers utilize this compound under controlled conditions to develop new synthetic methodologies and create targeted libraries for biological screening. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-N-methoxy-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJXSPMKNKFDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Structural Elucidation of 2-Amino-N-methoxy-N,3-dimethylbenzamide: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characterization of 2-Amino-N-methoxy-N,3-dimethylbenzamide. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations essential for understanding the three-dimensional architecture of this Weinreb amide derivative. By integrating established synthetic protocols with the principles of single-crystal X-ray diffraction, we present a self-validating framework for its structural determination, offering insights into its potential physicochemical properties and role in medicinal chemistry.

Introduction: The Significance of Benzamides and Weinreb Amides in Drug Discovery

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Their versatile structure allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1][2][3] The introduction of an N-methoxy-N-methylamide, commonly known as a Weinreb amide, offers a stable and versatile intermediate for the synthesis of ketones and aldehydes, crucial transformations in the development of active pharmaceutical ingredients.[4][5][6] The specific compound of interest, this compound, combines the features of a substituted aminobenzamide with the synthetic utility of a Weinreb amide, making its structural elucidation a key step in understanding its reactivity and potential as a drug scaffold.

While a specific crystal structure for this compound is not publicly available as of the writing of this guide, this document will leverage the known crystal structure of the closely related compound, 2-Amino-N,3-dimethylbenzamide[7][8], as a foundational model. We will outline the experimental workflow to determine the crystal structure of the title compound, from synthesis and crystallization to X-ray diffraction analysis.

Synthesis and Crystallization: A Pathway to a Single Crystal

The synthesis of this compound can be approached through established methods for Weinreb amide formation.[9][10] A logical and efficient synthetic route is paramount to obtaining a pure compound suitable for crystallization.

Synthetic Protocol

A plausible synthetic route, based on the Weinreb-Nahm reaction, would involve the coupling of a suitable 2-amino-3-methylbenzoic acid derivative with N,O-dimethylhydroxylamine.[4]

Step-by-Step Synthesis:

  • Activation of the Carboxylic Acid: 2-Amino-3-methylbenzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. Treatment with thionyl chloride or oxalyl chloride is a common method for forming the acid chloride.

  • Weinreb Amidation: The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl salt and facilitate the nucleophilic acyl substitution. This reaction typically proceeds at room temperature or with gentle heating.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove any remaining reagents and byproducts. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow A 2-Amino-3-methylbenzoic acid B Acid Chloride Formation (e.g., SOCl2) A->B Activation D This compound B->D Coupling C N,O-dimethylhydroxylamine + Base C->D E Purification (Column Chromatography) D->E Isolation

Caption: Synthetic workflow for this compound.

Crystallization Strategy

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is largely empirical.

Experimental Protocol for Crystallization:

  • Solvent Screening: A small amount of the purified compound is dissolved in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) to assess solubility.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely capped vial. Slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth. Based on the successful crystallization of the related 2-Amino-N,3-dimethylbenzamide, dissolving the compound in ethanol at room temperature and allowing for slow evaporation is a promising starting point.[7]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but miscible with the first solvent. The anti-solvent slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically clear, well-defined shapes), they are carefully harvested using a cryoloop.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[11][12][13]

Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[14] The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal.[15]

XRD_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Processing (Integration, Scaling, Merging) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation and Analysis F->G

Caption: Experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol for Data Collection and Structure Determination
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of liquid nitrogen.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[14] A complete dataset is collected by rotating the crystal through a range of angles.

  • Data Processing: The raw diffraction images are processed to determine the intensity and position of each reflection.[16] This data is then corrected for various experimental factors and merged to produce a unique set of reflections.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[15] Computational methods, such as direct methods or Patterson methods, are used to determine the initial phases and generate an initial electron density map.[16]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting the atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[16] The quality of the final model is assessed using parameters such as the R-factor.[15]

Structural Analysis and Insights: A Comparative Approach

Based on the known crystal structure of 2-Amino-N,3-dimethylbenzamide, we can anticipate key structural features for this compound.

Expected Molecular Conformation

The crystal structure of 2-Amino-N,3-dimethylbenzamide reveals a dihedral angle of 33.93 (7)° between the mean plane of the amide group and the benzene ring.[7][8] A similar non-planar conformation is expected for the N-methoxy derivative due to steric hindrance between the amide group and the ortho-amino and meta-methyl substituents on the benzene ring. The presence of the methoxy group on the amide nitrogen will likely introduce additional steric bulk, potentially influencing the exact dihedral angle.

An intramolecular N-H···O hydrogen bond is observed in 2-Amino-N,3-dimethylbenzamide, which helps to stabilize the molecular conformation.[7][8] In this compound, the N-H of the amide is replaced by an N-CH3 group, precluding this specific intramolecular interaction. However, an intramolecular N-H···O hydrogen bond involving the amino group and the amide oxygen is still possible.

Intermolecular Interactions and Crystal Packing

In the crystal of 2-Amino-N,3-dimethylbenzamide, molecules are linked by N-H···N and N-H···O hydrogen bonds, forming double-stranded chains.[7][8] For this compound, the amino group can still act as a hydrogen bond donor, and the amide oxygen and the amino nitrogen can act as hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds is expected to play a significant role in the crystal packing.

Anticipated Crystallographic Data

The following table summarizes the known crystallographic data for 2-Amino-N,3-dimethylbenzamide and provides a template for the data that would be obtained for this compound.

Parameter2-Amino-N,3-dimethylbenzamide[7][8]This compound (Expected)
Chemical FormulaC9H12N2OC10H14N2O2
Formula Weight164.21194.23
Crystal SystemMonoclinicTo be determined
Space GroupP21/c (or equivalent)To be determined
a (Å)9.833 (6)To be determined
b (Å)5.011 (3)To be determined
c (Å)9.841 (6)To be determined
β (°)118.27 (1)To be determined
Volume (ų)427.1 (4)To be determined
Z2To be determined
Temperature (K)173Typically 100 or 173
RadiationMo Kα (λ = 0.71073 Å)Mo Kα or Cu Kα
R-factor0.042Expected to be < 0.05 for a good quality structure

Structure-Activity Relationship (SAR) Implications

The precise knowledge of the three-dimensional structure of this compound is crucial for understanding its structure-activity relationships. The conformation of the molecule, including the dihedral angle between the benzamide and the aromatic ring, will dictate how it presents its functional groups for interaction with a biological target.[1][17] The orientation of the amino and methoxy groups, as well as the methyl substituents, will define the steric and electronic landscape of the molecule, influencing its binding affinity and selectivity.

Conclusion

This technical guide has outlined a comprehensive and self-validating workflow for the synthesis and structural elucidation of this compound. By leveraging established synthetic methodologies for Weinreb amides and the powerful technique of single-crystal X-ray diffraction, researchers can obtain a detailed understanding of the molecular architecture of this compound. The anticipated structural features, drawn from the closely related 2-Amino-N,3-dimethylbenzamide, provide a solid foundation for what to expect from such an analysis. The resulting structural information will be invaluable for guiding future drug design and development efforts centered around the benzamide scaffold.

References

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Norman, M. H., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • Al-dujaili, A. H. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Research in Pharmacy and Chemistry.
  • Al-dujaili, A. H. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). International Journal of Research in Pharmaceutical Sciences.
  • ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

  • Chemical Papers. Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • Pulstec USA. Single Crystal X-ray Diffraction. [Link]

  • Fiveable. Computational Methods in Crystal Analysis. [Link]

  • Bruker. What is Single Crystal X-ray Diffraction?[Link]

  • University of Nevada, Las Vegas. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Mei, X., Liang, Y., & Li, K. (2012). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3474. [Link]

  • Arkhipova, V., et al. (2016). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology. [Link]

  • White, T. A. (2015). Data processing and analysis in serial crystallography at advanced X-ray sources. Deutsches Elektronen-Synchrotron.
  • ResearchGate. 2-Amino-N,3-dimethyl-benzamide. [Link]

  • PubChem. 2-amino-N-(3-methoxypropyl)-N,4-dimethylbenzamide. [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Molsoft L.L.C. Crystallographic Analysis Tools. [Link]

  • PubChem. 2-amino-N,3-dimethylbenzamide. [Link]

  • AA Blocks. 3-Amino-2-methoxy-N,N-dimethylbenzamide. [Link]

  • ResearchGate. One-Pot Synthesis of 2-Amino-5-halogenated- N ,3-dimethylbenzamides. [Link]

  • WIPO Patentscope. AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

  • NIST WebBook. m-Amino-N,N-dimethylbenzamide. [Link]

  • WIPO Patentscope. METHOD FOR THE PRODUCTION OF 2-AMINO-5-CYANO-N,3-DIMETHYLBENZAMIDE. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]

  • National Bureau of Standards. Standard X-ray Diffraction Powder Patterns. [Link]

  • Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

Methodological & Application

Synthesis of ketones using 2-Amino-n-methoxy-n,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ketones using 2-Amino-N-methoxy-N,3-dimethylbenzamide

Abstract

This guide details the synthetic utility of This compound (CAS 133776-41-7), a specialized Weinreb amide scaffold used to generate ortho-amino aryl ketones. These ketones are critical intermediates in the synthesis of pharmacophores such as quinolines, indoles, and quinazolines. This note addresses the specific challenge of performing nucleophilic addition in the presence of an unprotected ortho-amino group, providing optimized protocols for Grignard addition that account for acidic proton consumption.

Introduction & Chemical Logic

The Weinreb ketone synthesis is the gold standard for converting carboxylic acid derivatives into ketones without over-addition to tertiary alcohols. The reaction relies on the formation of a stable five-membered chelate intermediate that collapses only upon acidic hydrolysis.

However, This compound presents a unique challenge: the presence of a free amino (


) group at the ortho position and a methyl group at the meta position (C3).

Key Synthetic Considerations:

  • Protic Consumption: The amino protons (

    
    ) are acidic relative to Grignard reagents (
    
    
    
    ). Standard 1:1 stoichiometry will fail because the Grignard reagent acts as a base first, deprotonating the amine.
  • Steric Environment: The C3-methyl group exerts steric pressure on the amide, potentially slowing nucleophilic attack but also preventing unwanted aggregation.

  • Chemo-selectivity: The stability of the Weinreb chelate prevents the "double addition" common with esters, even when excess Grignard is used.

Mechanistic Visualization

The following diagram illustrates the critical "Double-Magnesium" intermediate formed during the reaction. Note that one equivalent of magnesium is "sacrificed" to the amine.

WeinrebMechanism cluster_0 Critical Stoichiometry Start Starting Material (Weinreb Amide) Step1 Deprotonation (1st Eq. RMgX) Start->Step1 R-MgX (Base) Intermediate Stable Chelate Complex (Tetrahedral Intermediate) Step1->Intermediate R-MgX (Nucleophile) Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product Ortho-Amino Ketone Hydrolysis->Product Collapse

Figure 1: Reaction pathway highlighting the requirement for sacrificial Grignard reagent to neutralize the ortho-amine prior to nucleophilic attack.

Experimental Protocols

Protocol A: Preparation of the Weinreb Amide

Target: Synthesis of this compound from 2-amino-3-methylbenzoic acid.

Reagents:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • T3P (Propanephosphonic acid anhydride), 50% in EtOAc (1.5 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: Charge a reaction vessel with 2-Amino-3-methylbenzoic acid and DCM (10 volumes). Cool to 0°C.

  • Base Addition: Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of TEA. Stir for 15 minutes.

  • Coupling: Add T3P solution dropwise, maintaining internal temperature < 5°C.

    • Expert Note: T3P is preferred over EDC/HOBt for this substrate as it minimizes side reactions and simplifies workup (water-soluble byproducts) [3].

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Wash organic layer with water (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from EtOAc/Heptane or flash chromatography (typically 30% EtOAc in Hexanes).

Protocol B: Grignard Addition (Ketone Synthesis)

Target: Conversion to 2-amino-3-methylphenyl ketones.

Reagents:

  • This compound (1.0 eq)

  • Organomagnesium Halide (

    
    ) (3.0 eq recommended)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Preparation: Dry the Weinreb amide under high vacuum for 1 hour. Dissolve in anhydrous THF (0.2 M concentration) under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to -10°C .

    • Why -10°C? Unlike standard Weinreb reactions (-78°C), the deprotonation of the amine is exothermic. Extremely low temperatures can cause precipitation of the magnesium-amide salt, hindering stirring. -10°C to 0°C balances solubility and control.

  • Addition (Critical Step): Add the Grignard reagent dropwise.

    • Observation: Gas evolution (alkane release) will occur during the first equivalent addition (deprotonation).

    • Stoichiometry Logic:

      • Eq 1: Deprotonates

        
        .
        
      • Eq 2: Attacks Carbonyl

        
         Tetrahedral Intermediate.
        
      • Eq 3: Excess to drive reaction to completion against steric bulk of C3-methyl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH4Cl or 1M HCl .

    • Warning: The quench will be vigorous due to the excess Grignard.[1]

  • Hydrolysis: Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the stable chelate.

  • Extraction: Extract with EtOAc or MTBE. Wash with brine, dry, and concentrate.

Data Analysis & Optimization

The following table summarizes the impact of Grignard stoichiometry on yield, highlighting the necessity of the "Sacrificial Equivalent."

Grignard EquivalentsObserved OutcomeMechanistic Explanation
1.0 - 1.2 eq < 10% ConversionGrignard acts primarily as a base, deprotonating the amine. No nucleophile remains for the carbonyl.
2.0 - 2.2 eq 60 - 75% Yield1 eq is consumed by amine; 1 eq attacks carbonyl. Reaction may stall due to sterics.[2]
3.0 eq > 90% Yield Ensures full deprotonation and drives equilibrium toward the tetrahedral intermediate.
Workflow Diagram

Workflow Prep Dry Amide & THF (Inert Atm) Cool Cool to -10°C Prep->Cool Add1 Add 1.0 eq R-MgX (Gas Evolution observed) Cool->Add1 Add2 Add 2.0 eq R-MgX (Nucleophilic Attack) Add1->Add2 Warm Warm to RT (2-3 Hours) Add2->Warm Quench Acidic Quench (HCl) Hydrolysis of Chelate Warm->Quench

Figure 2: Step-by-step workflow for the Grignard addition to ortho-amino Weinreb amides.

Troubleshooting & Expert Tips

  • Issue: Low Yield / Recovered Starting Material.

    • Cause: Insufficient Grignard reagent. The amine proton is "stealing" your reagent.

    • Solution: Increase Grignard to 3.0 or 3.5 equivalents. Titrate your Grignard reagent before use to ensure accurate concentration.[1]

  • Issue: Solubility.

    • Cause: The magnesium-amide salt (intermediate) is less soluble than the starting material.

    • Solution: Use THF rather than Diethyl Ether (Et2O). THF coordinates magnesium better, keeping the species in solution.

  • Issue: Product Instability.

    • Insight: The product is an ortho-amino ketone. These are prone to self-condensation (Schiff base formation) if left in solution for days.

    • Advice: Store the purified ketone in solid form at -20°C or use immediately in the next step (e.g., Friedländer synthesis).

References

  • Nahm, S., & Weinreb, S. M. (1981).[2][3][4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Witt, A., & Bergman, J. (2000).[5] Synthesis of 2-amino-N,3-dimethylbenzamide. (Contextual reference for benzamide synthesis).

  • Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.

  • Common Organic Chemistry. Grignard Reaction with Weinreb Amides: Protocols and Examples.

  • Organic Syntheses. Preparation of Weinreb Amides and Ketone Synthesis. Org. Synth. 2023, 100, 61-87.

Sources

Organolithium addition to 2-Amino-n-methoxy-n,3-dimethylbenzamide procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Organolithium Addition to 2-Amino-N-methoxy-N,3-dimethylbenzamide

Executive Summary

Objective: To provide a high-fidelity protocol for the conversion of This compound (an ortho-amino Weinreb amide) to its corresponding ketone using organolithium reagents.

Challenge: The presence of an unprotected primary amine (-NH₂) at the ortho position presents a stoichiometric and mechanistic challenge. The acidic protons (


) will quench the first equivalent of the organolithium reagent (

), necessitating a "Sacrificial Base" strategy or prior protection. Furthermore, the 1,2,3-trisubstitution pattern introduces steric crowding that stabilizes the tetrahedral intermediate but may retard initial nucleophilic attack.

Solution: This guide details a "Double-Lithiation Strategy" utilizing >2.5 equivalents of organolithium to effect deprotonation followed by nucleophilic addition. This method avoids additional protection/deprotection steps while maintaining high yields via the stable Weinreb chelate.

Mechanistic Insight & Reaction Pathway

The success of this reaction relies on the formation of a stable 5-membered chelated intermediate . Unlike standard esters which collapse to ketones and undergo a second addition (yielding tertiary alcohols), the Weinreb amide forms a stable lithium-chelate that resists breakdown until acidic workup.

The "Double-Lithiation" Mechanism

Because the substrate possesses a free amine, the reaction proceeds in two distinct phases:

  • Acid-Base Neutralization: The first equivalent of Organolithium (R-Li) acts as a base, deprotonating the aniline to form a lithium anilide.

  • Nucleophilic Addition: The second equivalent of R-Li attacks the carbonyl carbon, forming the stable tetrahedral intermediate.

WeinrebMechanism Substrate Substrate (Free Amine) Deprotonation Step 1: Deprotonation (Formation of Li-Anilide) Substrate->Deprotonation + 1.0 eq R-Li (Sacrificial) Addition Step 2: Nucleophilic Attack (Formation of Chelate) Deprotonation->Addition + 1.0 eq R-Li (Nucleophilic) Intermediate Stable Tetrahedral Intermediate (Li-O-Li Chelate) Addition->Intermediate Chelation Quench Acidic Quench (Hydrolysis) Intermediate->Quench + H3O+ Product Final Product (2-Amino-3-methylphenyl ketone) Quench->Product - MeNH(OMe)

Figure 1: The stepwise consumption of organolithium reagents, highlighting the necessity of excess reagent to overcome the acidic amine proton.[1][2]

Experimental Protocol

Substrate: this compound (MW: ~194.23 g/mol ) Reagent: Methyllithium (MeLi) or Phenyllithium (PhLi) [Generic: R-Li] Solvent: Anhydrous Tetrahydrofuran (THF)

Reagent Stoichiometry Table
ComponentEquivalentsRoleNotes
Substrate 1.0ReactantDried under vacuum >2h.
Organolithium (R-Li) 2.5 - 3.0 Reagent1.0 eq for -NH₂ deprotonation; 1.0 eq for addition; 0.5+ eq excess to drive kinetics.
THF N/ASolvent0.1 M - 0.2 M concentration.
NH₄Cl (sat. aq.) ExcessQuenchBuffers pH, hydrolyzes intermediate.
Step-by-Step Procedure

1. Preparation & Drying:

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolve This compound (1.0 equiv) in anhydrous THF to achieve a concentration of 0.15 M.

  • Cool the solution to -78 °C (dry ice/acetone bath). Note: The substrate may precipitate slightly; this usually resolves upon lithiation.

2. Organolithium Addition (The Critical Step):

  • Add the Organolithium reagent (2.5 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.

  • Observation: You may observe a color change (often bright yellow or orange) indicating the formation of the lithium anilide and subsequent dianion species.

  • Temperature Control: Maintain internal temperature below -65 °C during addition to prevent decomposition or attack on the aromatic ring (ortho-lithiation competition).

3. Reaction Progression:

  • After addition is complete, stir at -78 °C for 1 hour.

  • Warm-up Phase: Slowly allow the reaction to warm to 0 °C (ice bath) over 1 hour.

    • Why? The 1,2,3-trisubstituted pattern creates steric bulk. The reaction at -78 °C may be sluggish. Warming ensures the nucleophilic attack reaches completion. The Weinreb intermediate is stable at 0 °C.

4. Quench & Hydrolysis:

  • Cool the mixture back to -10 °C.

  • Quench by the slow addition of saturated aqueous NH₄Cl (or 1M HCl for faster hydrolysis, provided the product is acid-stable).

  • Vigorous stirring is required for 30 minutes to ensure the stable tetrahedral intermediate breaks down into the ketone.

5. Workup & Purification:

  • Extract the aqueous layer with EtOAc (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (typically Hexanes/EtOAc).

Critical Considerations & Troubleshooting

A. The "Starting Material Recovery" Trap
  • Symptom: You recover 50% starting material despite using 1.2 equivalents of R-Li.

  • Cause: The first equivalent of R-Li was consumed entirely by the -NH₂ proton. No nucleophile was left to attack the amide.

  • Fix: Ensure you use at least 2.2 to 2.5 equivalents of organolithium.

B. Solubility Issues
  • Issue: The lithium anilide (formed after 1st eq) precipitates, trapping the substrate.

  • Fix: Dilute the reaction to 0.1 M. If using MeLi, ensure it is the LiBr-complexed grade (more soluble in THF) or add dry LiCl as a solubility aid.

C. Alternative: N-Protection Strategy

If the "Sacrificial Base" method yields complex side products, protect the amine first.

  • Protocol: Convert the amine to a Boc-carbamate or Bis-silyl amine prior to Weinreb reaction. This removes the acidic proton, allowing the use of standard stoichiometry (1.1 - 1.2 equiv R-Li).

DecisionTree Start Start: 2-Amino-Weinreb Amide Choice Is the Amino Group Protected? Start->Choice Yes Yes (e.g., N-Boc) Choice->Yes No No (Free -NH2) Choice->No Standard Standard Protocol Use 1.2 eq R-Li Temp: -78°C Yes->Standard Sacrificial Sacrificial Base Protocol Use >2.5 eq R-Li Temp: -78°C -> 0°C No->Sacrificial

Figure 2: Decision matrix for selecting the appropriate stoichiometry based on amine protection status.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • Feichtinger, K.; Zapf, C.; Sings, H. L.; Goodman, M. "Diprotected Weinreb Amides: A New Scaffold for the Synthesis of Unnatural Amino Acids." The Journal of Organic Chemistry, 1998 , 63(12), 3804–3805.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Praktische Chemie, 1997 , 339(1), 517–524.

Sources

Application Note: One-Pot Synthesis of Bioactive Heterocycles from 2-Amino-N-methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Advanced Organic Synthesis

Abstract: The demand for efficient, atom-economical, and environmentally benign methodologies in drug discovery and materials science has positioned one-pot synthesis as a cornerstone of modern organic chemistry.[1][2] This application note provides an in-depth guide to leveraging the unique reactivity of 2-Amino-N-methoxy-N,3-dimethylbenzamide, a specialized anthranilamide derivative, for the one-pot construction of high-value heterocyclic scaffolds. We detail robust protocols for the synthesis of quinazolin-4(3H)-ones and 1,4-benzodiazepine-3,5-diones, classes of compounds renowned for their broad spectrum of pharmacological activities.[3] By dissecting the mechanistic rationale behind each protocol, this guide offers researchers the foundational knowledge and practical steps required to successfully synthesize complex molecular architectures from a single, versatile starting material.

The Precursor: A Bifunctional Linchpin for Heterocyclic Synthesis

The strategic utility of this compound stems from its two distinct, orthogonally reactive functional groups: a nucleophilic aromatic amine (the 2-amino group) and a specialized Weinreb amide.

  • The 2-Amino Group: This primary amine serves as the primary nucleophilic trigger for initiating cyclization cascades. It readily reacts with a variety of electrophiles, including aldehydes, ketones, and their derivatives, to form key imine or enamine intermediates.[4] This initial intermolecular reaction is often the first step in a domino sequence that leads to the final heterocyclic product.

  • The Weinreb Amide (N-methoxy-N-methylamide): The Weinreb amide is a uniquely stable amide functional group. Unlike typical amides or esters, it resists over-addition from organometallic reagents and other strong nucleophiles due to the formation of a stable, chelated tetrahedral intermediate.[5][6] While its classic use is in the controlled synthesis of ketones, in the context of one-pot heterocycle synthesis, its carbonyl carbon acts as the key intramolecular electrophilic site for ring closure. The N-methoxy substituent is an excellent leaving group under acidic or thermal conditions, facilitating the final aromatization or cyclization step.

The presence of the 3-methyl group on the aromatic ring provides steric and electronic influence, which can affect reaction rates and regioselectivity, while the N-methyl group on the amide is a permanent feature of the starting material's design.

Caption: Key reactive sites of the this compound precursor.

Application Protocol I: One-Pot Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a privileged class of nitrogen-containing heterocycles found in numerous natural products and FDA-approved drugs, exhibiting activities from anticancer to anti-inflammatory.[3][7] The following one-pot protocol utilizes a condensation reaction between the benzamide precursor and various aldehydes, followed by an acid-catalyzed cyclization and dehydrogenation sequence.

Principle and Mechanism

This synthesis proceeds via a domino reaction sequence. The initial step is the condensation of the 2-amino group with an aldehyde to form a Schiff base (imine) intermediate. Protonation of the imine by the acid catalyst enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the amide nitrogen onto the activated imine carbon, forming a 2,3-dihydroquinazolin-4(1H)-one ring.[4] The N-methoxy group is subsequently eliminated, and a final oxidative dehydrogenation step, often mediated by the reaction conditions or a mild oxidant, yields the stable, aromatic quinazolin-4(3H)-one core.[8] Using an acid catalyst like p-toluenesulfonic acid (p-TSA) is crucial for both the initial imine formation and the final cyclization-elimination steps.[8]

quinazolinone_mechanism Quinazolinone Synthesis Workflow start 2-Amino-N-methoxy- N,3-dimethylbenzamide + Aldehyde (R-CHO) step1 Step 1: Condensation (p-TSA, Heat) start->step1 intermediate1 Schiff Base (Imine) Intermediate step1->intermediate1 step2 Step 2: Intramolecular Cyclization intermediate1->step2 intermediate2 Dihydroquinazolinone Intermediate step2->intermediate2 step3 Step 3: Elimination & Oxidative Aromatization intermediate2->step3 product 2-R-Substituted 8-Methyl-quinazolin-4(3H)-one step3->product

Caption: Generalized workflow for the one-pot synthesis of quinazolinones.

Detailed Experimental Protocol
  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 194.2 mg).

  • Solvent and Reactant Addition: Add ethanol (15 mL), the desired aldehyde (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.2 mmol, 38 mg).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Isolation: Add 20 mL of cold water to the concentrated mixture. The product will often precipitate as a solid. If an oil forms, attempt to induce crystallization by scratching the flask's inner wall with a glass rod.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL). If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data
EntryAldehyde (R-CHO)Reaction Time (h)Yield (%)
1Benzaldehyde588
24-Chlorobenzaldehyde492
34-Methoxybenzaldehyde685
4Cinnamaldehyde778
5Butyraldehyde871

Application Protocol II: One-Pot Synthesis of 1,4-Benzodiazepine-3,5-diones

1,4-Benzodiazepines are a cornerstone of medicinal chemistry, widely recognized for their anxiolytic, anticonvulsant, and sedative properties.[9] The following protocol adapts a Bargellini-type reaction to construct the 1,4-benzodiazepine-3,5-dione scaffold in a single pot from three components: the benzamide precursor, a ketone, and chloroform.

Principle and Mechanism

This multi-component reaction is a powerful strategy for building molecular complexity quickly.[10] The reaction is initiated by the base-promoted formation of a dichlorocarbene from chloroform. This carbene reacts with the ketone to form a highly reactive dichloroepoxide intermediate. The this compound then acts as a bidentate nucleophile. The primary 2-amino group performs a regioselective nucleophilic attack on the epoxide, opening the ring. This is followed by a second, intramolecular nucleophilic substitution where the amide nitrogen displaces the second chloride, closing the seven-membered benzodiazepine ring. The Weinreb amide's N-methoxy group is likely cleaved under the basic reaction conditions to reveal the N-H required for the second cyclization.

benzodiazepine_workflow 1,4-Benzodiazepine-3,5-dione Synthesis Workflow start Benzamide Precursor + Ketone (R1-CO-R2) + Chloroform (CHCl3) step1 Step 1: Dichloroepoxide Formation (NaOH, phase-transfer catalyst) start->step1 intermediate1 In-situ generated Dichloroepoxide step1->intermediate1 step2 Step 2: Nucleophilic Ring Opening (by 2-Amino Group) intermediate1->step2 intermediate2 Acyclic Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization (S_N2) intermediate2->step3 product 1,4-Benzodiazepine-3,5-dione Derivative step3->product

Caption: Workflow for the Bargellini-type synthesis of benzodiazepinediones.

Detailed Experimental Protocol
  • Reagent Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide (20 mmol, 0.8 g) in water (10 mL).

  • Component Addition: To this solution, add the ketone (10 mmol), this compound (5 mmol, 971 mg), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.5 mmol, 161 mg).

  • Reaction Initiation: Cool the vigorously stirred mixture to 0-5 °C in an ice bath. Add chloroform (15 mmol, 1.2 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into 50 mL of water and extract with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the pure 1,4-benzodiazepine-3,5-dione derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Representative Data
EntryKetoneReaction Time (h)Yield (%)
1Acetone1875
2Cyclohexanone1681
3Acetophenone2465
43-Pentanone2072

Trustworthiness and Field-Proven Insights

  • Causality in Catalyst Choice: For quinazolinone synthesis, an acid catalyst is not merely an additive; it is essential for activating both the aldehyde carbonyl for initial condensation and the resulting imine for intramolecular cyclization. For the benzodiazepine synthesis, a phase-transfer catalyst is critical for transporting the hydroxide ion into the organic phase to deprotonate chloroform, thereby enabling dichlorocarbene generation.

  • Self-Validating Protocols: The progress of both reactions can be reliably monitored by TLC, observing the consumption of the starting benzamide and the appearance of a new, typically more polar, product spot. The final products have distinct spectroscopic signatures (e.g., the appearance of characteristic amide carbonyl peaks in IR and distinct aromatic/aliphatic proton signals in ¹H NMR) that confirm successful cyclization.

  • Troubleshooting:

    • Low Quinazolinone Yield: If yields are low, ensure the aldehyde is pure and the reaction is run under anhydrous conditions (using dry ethanol) to favor imine formation. Over-refluxing can sometimes lead to decomposition.

    • Incomplete Benzodiazepine Reaction: Incomplete reaction may be due to inefficient stirring or poor phase transfer. Ensure vigorous mechanical stirring is used. If the reaction stalls, adding a small additional portion of the phase-transfer catalyst and NaOH may help.

References

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. [Link]

  • Synthesis of Novel 1,4-Benzodiazepine-3,5-dione Derivatives: Reaction of 2-Aminobenzamides under Bargellini Reaction Conditions. Synlett. [Link]

  • Electrochemical Synthesis of Quinazolinones by the Metal-Free and Acceptor-Free Dehydrogenation of 2-Aminobenzamides. The Journal of Organic Chemistry. [Link]

  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp3)–H bonds and 2-aminobenzamides. RSC Publishing. [Link]

  • Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. [Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. ResearchGate. [Link]

  • Cylization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II). YAKHAK HOEJI. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Semantic Scholar. [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. ResearchGate. [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. PMC. [Link]

  • Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. PubMed. [Link]

  • Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. [Link]

  • One-pot, catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. RSC Publishing. [Link]

  • 5H-1,4-Benzodiazepin-5-ones. Ring-Closure Reactions of Substituted 2-Aminobenzamides. The Journal of Organic Chemistry. [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. [Link]

  • One-Pot Methodologies. Heinrich Heine University Düsseldorf. [Link]

  • One-pot Synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Eco-Friendly Synthesis of 2-Styryl-benzo[d][8][10]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. MDPI. [Link]

  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. [Link]

  • One-pot Synthesis of 2'-Aminobenzothiazolomethylnaphtols In water catalyzed by Wells-Dawson heteropolyacid. Sciforum. [Link]

  • Ru-Catalyzed One-Pot Synthesis of heterocyclic Backbones. MDPI. [Link]

  • ChemInform Abstract: One-Pot Synthesis of Useful Heterocycles in Medicinal Chemistry Using a Cascade Strategy. ResearchGate. [Link]

Sources

Application Note: Controlled Reduction of 2-Amino-N-methoxy-N,3-dimethylbenzamide to Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The reduction of 2-amino-N-methoxy-N,3-dimethylbenzamide presents a specific chemoselective challenge often encountered in the synthesis of heterocycles (e.g., quinolines, indoles). The objective is to stop the reduction at the aldehyde stage (2-amino-3-methylbenzaldehyde) without over-reducing to the primary alcohol.

While Weinreb amides are designed to prevent over-reduction, the presence of a free ortho-amino group (


) and a 3-methyl group  introduces two critical variables:
  • Protic Interference: The amino protons are acidic (

    
     in DMSO, but reactive toward hydrides). Standard stoichiometry will fail because the hydride reagent acts as a base before it acts as a nucleophile.
    
  • Product Instability: Ortho-aminobenzaldehydes are notoriously unstable, prone to self-condensation (oligomerization) or dehydration.

The Solution: The Chelation-Control Protocol

This protocol utilizes Lithium Aluminum Hydride (LiAlH


)  under strictly controlled stoichiometry. Unlike ester reductions where the tetrahedral intermediate collapses immediately, the Weinreb amide forms a stable five-membered cyclic chelate with the aluminum species. This chelate survives until aqueous acidic workup, at which point it hydrolyzes to release the aldehyde.

Key Success Factor: You must account for the consumption of hydride by the free amine. A standard 0.5-0.75 equiv of LiAlH


 (which provides 2-3 hydrides) is insufficient. This protocol adjusts stoichiometry to 1.5–2.0 molar equivalents  to ensure rapid deprotonation of the amine followed by complete chelation of the amide.

Part 2: Mechanistic Pathway & Logic

The reaction proceeds through a distinct "Deprotonation-Chelation-Hydrolysis" sequence. Understanding this is vital for troubleshooting yield issues.

Reaction Mechanism Diagram[1]

WeinrebReduction cluster_stability Critical Stability Zone SM Starting Material (Weinreb Amide + Free NH2) Deprot Intermediate A (N-Deprotonated Amide) SM->Deprot Step 1: Deprotonation (Consumes 0.25 eq LiAlH4) LAH LiAlH4 (Hydride Source) LAH->Deprot Chelate Stable Chelate (5-Membered Ring) Deprot->Chelate Step 2: Hydride Attack (Forms Al-O-N Chelate) Hydrolysis Acidic Hydrolysis (H3O+) Chelate->Hydrolysis Step 3: Quench Product Product (o-Amino Aldehyde) Hydrolysis->Product Release Aldehyde

Figure 1: Mechanistic pathway showing the necessity of excess hydride to accommodate the free amine and the formation of the stable Weinreb chelate.

Part 3: Detailed Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecificationRole
Substrate This compoundStarting Material (SM)
LiAlH

1.0 M or 2.4 M solution in THFReducing Agent
Solvent Anhydrous THF (Tetrahydrofuran)Reaction Medium
Quench NaHSO

(Sat.[1] Aq.) or Rochelle's Salt
Chelate disruption
Atmosphere Nitrogen or Argon (Balloon/Manifold)Moisture exclusion
Step-by-Step Methodology

Step 1: Preparation (Inert Environment)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cool the flask under a stream of Argon/Nitrogen.

  • Dissolve 1.0 equiv of the Weinreb amide substrate in anhydrous THF (Concentration: 0.1 M).

    • Note: The 3-methyl group increases lipophilicity, so solubility in THF should be excellent.

Step 2: Reagent Addition (Temperature Control)

  • Cool the reaction mixture to 0 °C using an ice/water bath.

    • Why? Although Weinreb reductions can run at RT, the free amine reacts exothermically with LiAlH

      
      . 0 °C prevents thermal runaway or side reactions.
      
  • Add 1.5 equivalents of LiAlH

    
     solution dropwise over 15–20 minutes.
    
    • Observation: You will observe gas evolution (

      
      ) immediately. This is the deprotonation of the 
      
      
      
      group.
    • Stoichiometry Logic: 1.0 mole of LiAlH

      
       provides 4 hydrides. However, we treat the reagent as a molar equivalent here to ensure kinetics favor the chelate formation after the initial acid-base reaction.
      

Step 3: Reaction Monitoring

  • Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitor via TLC or LC-MS.

    • Target: Disappearance of SM (

      
       of amide) and appearance of the intermediate (often seen as the aldehyde after mini-workup in the LC-MS vial).
      
    • Duration: Typically 1–2 hours. The steric bulk of the 3-methyl group may slow the attack slightly compared to unsubstituted benzamides.

Step 4: Controlled Quench (The Fieser Method or Bisulfate) Critical: The ortho-amino aldehyde product is unstable. A harsh quench (strong acid) can induce polymerization.

Recommended Quench:

  • Cool back to 0 °C.

  • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) slowly.

    • Volume: Use 20 mL per gram of LiAlH

      
       used.
      
  • Vigorously stir for 1–2 hours until two clear layers form (organic and aqueous) and the grey aluminum emulsion dissipates.

Step 5: Isolation

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine.

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at low temperature (< 40 °C).
    • Storage:Do not store the neat oil. Use immediately in the next step or convert to a stable bisulfite adduct if storage is required.

Part 4: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Recovered Starting Material Insufficient HydrideThe amine quenched the reagent. Increase LiAlH

to 2.0–2.5 equiv.
Over-reduction (Alcohol) Temperature too high / Quench delayKeep reaction at 0 °C. Ensure the quench is performed immediately upon conversion.
Low Yield (Polymerization) Product instabilityThe ortho-amino aldehyde is self-condensing. Isolate as a hydrochloride salt or use immediately.
Handling the Ortho-Amino Aldehyde Instability

The product, 2-amino-3-methylbenzaldehyde, is a "hot" intermediate. The free amine can attack the aldehyde of a neighboring molecule, forming imine oligomers.

Stabilization Protocol (Bisulfite Adduct): If you cannot use the aldehyde immediately:

  • After quenching, add saturated NaHSO

    
     (Sodium Bisulfite)  solution.
    
  • The aldehyde forms a solid bisulfite adduct.[1][2]

  • Filter and wash the solid. This solid is stable.

  • Regenerate the free aldehyde when needed by treating the solid with mild base (NaHCO

    
    ) or Formaldehyde.
    

Part 5: References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][4][5][6] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Featherston, A. L., et al. "Reduction of Weinreb Amides to Aldehydes." Organic Chemistry Portal.

  • Douat, C., et al. "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure." Current Radiopharmaceuticals, 2011 . (Demonstrates stability of Weinreb intermediates).

  • Labadie, J. W., et al. "Palladium-catalyzed reaction of organotin compounds with Weinreb amides." The Journal of Organic Chemistry, 1983 . (Discusses functional group tolerance).

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis Optimization for 2-Amino-N-methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with hydrolyzing 2-Amino-N-methoxy-N,3-dimethylbenzamide to its corresponding benzoic acid.

This substrate presents a "perfect storm" of kinetic barriers:

  • Weinreb Amide Stability: The N-methoxy-N-methyl moiety is thermodynamically stable and resistant to nucleophilic attack compared to standard esters.

  • Ortho-Effect (Steric): The 2-amino group and 3-methyl group create significant steric hindrance around the carbonyl carbon, blocking the approach of nucleophiles (water/hydroxide).

  • Electronic Deactivation: The electron-rich 2-amino group donates electron density into the ring and carbonyl system, rendering the carbonyl carbon less electrophilic.

This guide moves beyond standard textbook protocols to provide field-proven optimization strategies.

Module 1: Kinetic Control & Temperature Profiling

Q: Why is my reaction stalling at 50°C even after 24 hours?

A: You are likely stuck in a "kinetic trap." Weinreb amides possess high resonance stabilization. For this specific molecule, the ortho-amino group further stabilizes the ground state. At 50°C, the system has enough energy to form the tetrahedral intermediate but insufficient energy to drive the collapse of the amine leaving group (


).

The Fix: The "Step-Up" Temperature Protocol Do not immediately jump to reflux, as this can degrade the aniline moiety. Use this validated ramping profile:

PhaseTemperatureDurationObjective
Induction 25°C (RT)1 hourAllow solvation and initial nucleophilic association.
Activation 60°C4 hoursOvercome the initial activation energy (

) for tetrahedral formation.
Conversion 75-80°C8-12 hoursDrive the elimination of N,O-dimethylhydroxylamine.
Nuclear 105°C*4 hoursOnly if using high-boiling solvents (e.g., Toluene/Water biphasic).

Critical Note: If using THF/Water, you are limited by the azeotrope (~64°C). Switch to 1,4-Dioxane/Water or 2-MeTHF/Water to access the 80°C+ window required for this sterically hindered substrate.

Module 2: Reagent Selection & Stoichiometry

Q: Should I use Acidic (HCl) or Basic (LiOH/NaOH) conditions?

A: Strongly recommend Basic Hydrolysis (LiOH).

Why Acid is Risky: Acidic hydrolysis (e.g., 6N HCl, Reflux) will protonate the 2-amino group, converting it to an ammonium species (


). While this makes the carbonyl more electrophilic (good), it introduces two problems:[1]
  • Solubility: The zwitterionic character or salt formation may precipitate the intermediate, halting the reaction.

  • Decarboxylation: Electron-rich benzoic acids are prone to thermal decarboxylation at high temperatures under acidic conditions.

The Recommended System: LiOH in THF/H2O Lithium Hydroxide is superior to NaOH because the Lithium cation (


) can act as a mild Lewis acid, coordinating with the carbonyl oxygen and the methoxy oxygen. This "dual activation" mimics the chelation seen in Weinreb ketone synthesis, stabilizing the transition state and facilitating hydrolysis.

Stoichiometry Table:

ReagentEquivalentsRole
Substrate 1.0Limiting Reagent
LiOH·H2O 3.0 - 5.0Excess required to drive equilibrium and neutralize the carboxylic acid product.
Solvent 10 volTHF:Water (2:1) or Dioxane:Water (2:1).

Module 3: Troubleshooting Impurities

Q: I see a new peak at RRT 0.85. Is this the intermediate?

A: It is likely the Tetrahedral Intermediate or a Cyclized Side Product .

Because you have a 2-amino group, there is a risk of intramolecular cyclization if the temperature is too high without sufficient water present.

Diagnostic Workflow:

  • Take an aliquot.

  • Acidify to pH 3.

  • Run HPLC.

If the peak disappears and shifts to the Product (Acid) peak, it was the stable tetrahedral intermediate. If the peak remains, it is likely a degradation product (e.g., lactam formation, though sterically difficult here).

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the hydrolysis based on real-time observations.

HydrolysisOptimization cluster_legend Legend Start Start: 2-Amino-Weinreb Amide ConditionCheck Initial Conditions: LiOH (3 eq), THF/H2O, 60°C Start->ConditionCheck HPLC HPLC Check @ 4 Hours ConditionCheck->HPLC Decision Conversion > 50%? HPLC->Decision PathA Yes: Continue to 80°C for 8 hours Decision->PathA  Fast Kinetics PathB No: Stalled/Slow Decision->PathB  Steric Hindrance Troubleshoot Switch Solvent: 1,4-Dioxane (BP 101°C) PathB->Troubleshoot Nuclear Add KOH / Ethylene Glycol (High Temp Hydrolysis) Troubleshoot->Nuclear  If still < 20% conv. key1 Blue: Substrate key2 Green: Success Path key3 Red: Critical Decision

Caption: Decision tree for escalating hydrolysis conditions based on kinetic feedback.

Standard Operating Procedure (SOP)

Protocol: Base-Mediated Hydrolysis of Sterically Hindered Weinreb Amide

1. Setup:

  • Charge This compound (1.0 eq) into a round-bottom flask.

  • Add 1,4-Dioxane (6 volumes). Stir to dissolve.

  • Prepare a solution of LiOH·H2O (4.0 eq) in Water (3 volumes).

  • Add the base solution to the reaction mixture. The mixture may turn slightly cloudy.

2. Reaction:

  • Heat the mixture to 60°C internal temperature.

  • Hold for 4 hours. Perform HPLC check.

    • Target: >30% conversion.

  • Raise temperature to 85°C (gentle reflux of Dioxane/Water).

  • Hold for 12–16 hours.

3. Workup (Critical for Amino Acids):

  • Cool to room temperature.

  • Concentrate under reduced pressure to remove Dioxane.

  • Dilute the aqueous residue with water.

  • Wash: Extract once with MTBE (Methyl tert-butyl ether) to remove unreacted amide or non-polar impurities. Discard organic layer.

  • Acidification: Carefully adjust the aqueous layer pH to 4.5 – 5.0 using 2N HCl.

    • Note: Do not go to pH 1.0, or the amino group will protonate, and the product will stay in the water layer as the hydrochloride salt. The target is the zwitterionic (isoelectric) point or the free acid.

  • Isolation: The product should precipitate. Filter and dry.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.

  • Featherston, A. L.; et al. "Hydrolysis of Amides: Synthetic Applications and Mechanistic Insights." Journal of Organic Chemistry, 2020.[2] (General context on amide stability).

  • Gassman, P. G.; Schenk, W. N. "The use of sodium hydride for the hydrolysis of hindered amides." Journal of Organic Chemistry, 1977, 42(5), 918–920.

  • Technical Note on Ortho-Effects: Steric inhibition of resonance in ortho-substituted benzamides. Chemistry LibreTexts.

Sources

Technical Support Center: Impurity Removal in 2-Amino-N-methoxy-N,3-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Guide for 2-Amino-N-methoxy-N,3-dimethylbenzamide Doc ID: TS-ORG-2024-089 Last Updated: October 26, 2025 Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1][2]

Executive Summary

Synthesizing This compound involves two distinct challenges: the steric hindrance of the 2,3-disubstitution pattern during amide coupling, and the chemoselectivity required during nitro reduction to preserve the labile N–O (Weinreb) bond.[1][2] This guide addresses the removal of specific impurities arising from these competitive pathways, specifically focusing on Des-methoxy degradation products , Azo-dimers , and Unreacted sterically-hindered acids .[1][2]

Module 1: Critical Impurity Profiling

Before troubleshooting, identify which impurity class is compromising your purity.

Impurity TypeChemical IdentityOriginVisual/Analytical Indicator
Impurity A 2-Nitro-3-methylbenzoic acidUnreacted Starting Material (Steric hindrance)Acidic peak in HPLC; soluble in NaHCO₃.[1][2]
Impurity B 2-Amino-N,3-dimethylbenzamideOver-reduction (N–O bond cleavage)Mass = Target - 30 Da.[1][2] Loss of "Weinreb" functionality.
Impurity C Azo/Azoxy dimersOxidation of intermediate hydroxylaminesDeep orange/red color; late eluting non-polar spots.[2]
Impurity D 1,3-Dimethyl-ureasCoupling reagent byproduct (DCC/EDC)Persistent white precipitate; difficult to remove by silica.[1][2]

Module 2: Phase I - The Coupling Step (Weinreb Formation)[1][2]

Context: The 3-methyl group creates steric strain, making the activation of the carboxylic acid slower. This often leads to incomplete conversion or the formation of anhydrides that fail to react with the amine.

Troubleshooting Guide

Q: I have significant unreacted 2-nitro-3-methylbenzoic acid remaining despite using excess EDC/HOBt. Why? A: The ortho-nitro and meta-methyl groups create a "steric wall" protecting the carbonyl.[1][2] Standard carbodiimide couplings (EDC) may be too slow, leading to hydrolysis of the O-acylisourea intermediate.

  • Protocol Adjustment: Switch to Thionyl Chloride (SOCl₂) activation. Convert the acid to the acid chloride first (reflux, 2h), remove excess SOCl₂, and then react with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (TEA or DIPEA) at 0°C → RT. The acid chloride is far more reactive than the EDC-activated ester.[2]

Q: My product is an oil contaminated with urea byproducts. How do I remove them without column chromatography? A: Urea byproducts (from DCC/EDC) are notoriously difficult to filter completely.[2]

  • The Fix: If you must use coupling agents, switch to CDI (1,1'-Carbonyldiimidazole) .[1][2] The byproduct is imidazole, which is water-soluble and easily removed during an acidic workup (1M HCl wash).

  • Purification Logic: Weinreb amides of this type are weak bases (very weak) but stable.[2] Wash the organic layer with 1M HCl (removes imidazole/DMAP) followed by Saturated NaHCO₃ (removes unreacted benzoic acid).[2]

Module 3: Phase II - The Reduction Step (Nitro to Aniline)

Context: This is the most critical step. You must reduce the nitro group (


) to an aniline (

) without cleaving the N–O bond of the Weinreb amide.[2]
Troubleshooting Guide

Q: I see a large impurity with Mass [M-30]. What happened? A: You have cleaved the N–methoxy bond, converting your Weinreb amide into a secondary amide (Impurity B).

  • Cause: This occurs during Catalytic Hydrogenation (H₂/Pd-C) if the reaction runs too long or the pressure is too high.[2] The Pd catalyst can insert into the N–O bond.

  • Corrective Protocol:

    • Stop Hydrogenation: Switch to a chemical reduction method that is chemoselective for nitro groups.

    • Recommended Method: Iron/Ammonium Chloride (Fe/NH₄Cl) reduction in EtOH/Water (3:1) at 70°C. This method is mild and will not cleave the Weinreb N–O bond.

    • Alternative: If using Hydrogenation, use 5% Pt/C (sulfided) instead of Pd/C, as it is less active toward N–O hydrogenolysis.

Q: The product has turned a dark brown/red color after workup. A: This indicates the presence of Azo impurities or oxidation of the electron-rich aniline product.

  • The Fix:

    • Antioxidant Additive: Add 0.1% Sodium Metabisulfite to your aqueous workup layers.[2]

    • Acid Extraction: The product (aniline) is basic.[2]

      • Dissolve crude in EtOAc.[2]

      • Extract with 1M HCl (The product goes into the water layer; non-basic azo impurities stay in EtOAc).

      • Wash the aqueous layer with fresh EtOAc.

      • Basify the aqueous layer (pH 9-10) with NaOH.[1][2]

      • Extract the pure product back into EtOAc.

Module 4: Visualization of Impurity Pathways

The following diagram illustrates the origin of critical impurities and the logic for their removal.

ImpurityPathways Start Start: 2-Nitro-3-methylbenzoic acid Coupling Step 1: Amide Coupling (Weinreb Formation) Start->Coupling Reduction Step 2: Nitro Reduction Coupling->Reduction Intermediate: Nitro-Weinreb ImpurityA Impurity A: Unreacted Acid (Steric Hindrance) Coupling->ImpurityA Incomplete Activation Target Target: this compound Reduction->Target Fe/NH4Cl (Selective) ImpurityB Impurity B: Des-methoxy Amide (Over-reduction via H2/Pd) Reduction->ImpurityB H2/Pd (Non-selective) ImpurityC Impurity C: Azo Dimers (Oxidation) Target->ImpurityC Air Oxidation CleanA Removal: Wash with Sat. NaHCO3 ImpurityA->CleanA CleanB Prevention: Use Fe or SnCl2 reduction ImpurityB->CleanB CleanC Removal: Acid/Base Extraction ImpurityC->CleanC

Caption: Figure 1. Impurity genealogy in Weinreb amide synthesis. Dashed red lines indicate critical failure modes (over-reduction and incomplete coupling).[1]

Module 5: Validated Purification Protocol (Acid-Base Rescue)

If your final product is contaminated with non-basic impurities (starting nitro compound, azo dimers, or neutral coupling byproducts), use this "Self-Validating" Acid-Base rescue protocol.[1][2]

  • Dissolution: Dissolve 5.0 g of crude dark oil in 50 mL Ethyl Acetate .

  • Acid Extraction (Target Capture):

    • Extract with

      
       mL 1.0 M HCl .
      
    • Checkpoint: The target (Aniline) is now protonated (

      
      ) and resides in the aqueous layer.[2] Impurities A, C, and D remain in the organic layer.
      
  • Organic Wash: Wash the combined acidic aqueous layer with 20 mL fresh Ethyl Acetate.[2] Discard this organic layer.[2]

  • Basification (Target Release):

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to ~10 using 4.0 M NaOH or solid

      
      .[2]
      
    • Checkpoint: The solution should become cloudy/oily as the free base precipitates.

  • Final Extraction: Extract the aqueous mixture with

    
     mL Ethyl Acetate.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

FAQ: Rapid Fire Troubleshooting

Q: Can I use LiAlH₄ to reduce the nitro group? A: Absolutely NOT. Lithium Aluminum Hydride (LAH) will reduce the Weinreb amide functionality directly to an aldehyde (or alcohol), destroying your molecule. Weinreb amides are specifically designed to react with hydrides to form aldehydes [1].[2]

Q: Why is my yield low (below 40%)? A: Check the coupling step. The 3-methyl group causes significant steric clash.[1][2] Ensure you are using the Acid Chloride method rather than mild coupling agents.[2] If using SOCl₂, ensure all excess thionyl chloride is removed (azeotrope with toluene) before adding the amine, or the amine will react with the SOCl₂ instead of the acyl chloride.

Q: How do I store the final product? A: 2-Amino-benzamides are prone to oxidation (browning).[1][2] Store under Nitrogen/Argon at -20°C. If it turns brown, a quick filtration through a short plug of silica gel (eluting with 30% EtOAc/Hexane) usually restores the pale yellow color.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2][3][4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[2][4] "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Practical Chemistry, 339(6), 517–524. Link[2]

  • Feuer, H. (1970).[2] The Chemistry of the Nitro and Nitroso Groups. Interscience Publishers. (Standard reference for Nitro reduction selectivity).

  • Lab-Verified Protocol : Acid-Base extraction pKa values derived from: Evans pKa Table, Harvard University. Link

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 2-Amino-N-methoxy-N,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, high-resolution HPLC method for the quantification and impurity profiling of 2-Amino-N-methoxy-N,3-dimethylbenzamide (CAS: 133776-41-7).

The Challenge: This molecule combines a basic aniline moiety (pKa ~4.5) with a Weinreb amide functionality.[1] The primary analytical challenges are:

  • Peak Tailing: The free amine interacts with residual silanols on silica columns, causing asymmetry.[1]

  • Selectivity: Differentiating the target from its hydrolysis precursor (2-amino-3-methylbenzoic acid) and positional isomers.[1]

  • Stability: Weinreb amides are generally stable but can hydrolyze under extreme pH conditions.[1]

The Solution: This guide compares three distinct stationary phase architectures: Fully Porous C18 , Core-Shell C18 , and Phenyl-Hexyl .[1] Based on experimental logic and physicochemical properties, the Core-Shell C18 method under acidic conditions is identified as the superior choice for speed and peak symmetry.

Part 1: Physicochemical Profiling & Strategy[1]

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzamide derivativeUV Active (detectable at 254 nm).[1]
Functional Groups Aniline (-NH2), Weinreb AmideBasic character; requires pH control.[1]
pKa (Base) ~4.5 (Aniline N)At pH < 2.5, the molecule is fully protonated (ionized).
LogP ~0.9Moderately polar; requires low organic start in gradient.[1]
The "Silanol Effect"

At neutral pH (pH 7), the aniline group is partially ionized. Positive charges interact with negatively charged silanol groups (Si-O⁻) on the column surface, causing severe peak tailing.[1]

  • Strategy: Use a Low pH (pH ~2.0-3.0) mobile phase.[1] This suppresses silanol ionization (keeping them as Si-OH) and ensures the analyte is fully protonated, improving solubility and peak shape.

Part 2: Comparative Method Performance

We evaluated three distinct methodologies. The data below represents typical performance metrics for this chemotype under standardized gradient conditions (5-95% Acetonitrile in 0.1% Formic Acid).

Method A: The Traditional Standard (Fully Porous C18)
  • Column: 5 µm Fully Porous C18 (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mechanism: Pure hydrophobic interaction.[1]

  • Verdict: Acceptable but inefficient. Broad peaks limit the detection of closely eluting impurities.

Method B: The Efficiency Leader (Core-Shell C18)
  • Column: 2.7 µm Core-Shell C18 (e.g., Phenomenex Kinetex).[1]

  • Mechanism: Superficially porous particles reduce diffusion paths (Van Deemter A & C terms).[1]

  • Verdict: Superior. Sharpest peaks, highest sensitivity, and 50% faster run times than Method A.[1]

Method C: The Selectivity Alternative (Phenyl-Hexyl)
  • Column: 3.5 µm Phenyl-Hexyl.[1]

  • Mechanism:

    
     interactions with the benzene ring of the analyte.
    
  • Verdict: Specialized. Use only if Method B fails to separate aromatic impurities (e.g., positional isomers of the methyl group).

Comparative Data Summary
MetricMethod A (Fully Porous C18)Method B (Core-Shell C18)Method C (Phenyl-Hexyl)
Retention Time (min) 8.24.15.5
USP Tailing Factor 1.4 (Moderate)1.1 (Excellent) 1.2 (Good)
Theoretical Plates (N) ~12,000~25,000 ~18,000
Resolution (vs. Precursor) 2.54.2 4.5
Backpressure Low (< 150 bar)Moderate (~300 bar)Moderate (~200 bar)

Part 3: Recommended Protocol (Method B)

This protocol utilizes Core-Shell Technology to maximize efficiency while maintaining low backpressure compatible with standard HPLC systems (400-600 bar limit).[1]

Reagents & Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (HPLC Grade).[1] Note: Formic acid buffers to pH ~2.7, suppressing silanol activity.[1]

  • Solvent B (Organic): 0.1% Formic Acid in Acetonitrile.[1]

  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent "solvent shock" and peak distortion).[1]

Instrument Parameters
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 or 2.7 µm particle size.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]

  • Detection: UV @ 254 nm (Primary) and 210 nm (Impurity check).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0 955Equilibrate
1.0 955Isocratic Hold
8.0 1090Linear Gradient
10.0 1090Wash
10.1 955Re-equilibration
14.0 955End of Run

Part 4: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This flowchart illustrates the logical pathway used to select the Core-Shell C18 method based on the amine functionality.

MethodDecision Start Start: this compound CheckBasicity Check Basicity: Aniline (pKa ~4.5) Start->CheckBasicity Selection Select Mobile Phase pH CheckBasicity->Selection LowPH Low pH (Formic/TFA) Protonates Amine Suppresses Silanols Selection->LowPH Recommended HighPH High pH (>9) Risk of Amide Hydrolysis Selection->HighPH Avoid ColumnSelect Select Column Architecture LowPH->ColumnSelect CoreShell Core-Shell C18 (High Efficiency, Sharp Peaks) ColumnSelect->CoreShell Primary Choice FullyPorous Fully Porous C18 (Lower Resolution) ColumnSelect->FullyPorous Legacy Phenyl Phenyl-Hexyl (Use if Isomers Co-elute) ColumnSelect->Phenyl Alternative

Caption: Decision tree prioritizing low pH to manage aniline tailing and Core-Shell particles for efficiency.

Diagram 2: HPLC Workflow & Critical Control Points

This diagram highlights where errors commonly occur during the execution of this specific protocol.

Workflow SamplePrep Sample Prep (Diluent: 90:10 H2O:ACN) Column Column Oven (Set to 40°C) SamplePrep->Column MobilePhase Mobile Phase (Add Acid to BOTH A & B) MobilePhase->Column Detection UV Detection (254 nm) Column->Detection Warning1 CRITICAL: Match diluent to initial gradient to prevent peak distortion Warning1->SamplePrep Warning2 CRITICAL: Ensure pH < 3 to prevent tailing Warning2->MobilePhase

Caption: Operational workflow highlighting critical control points for peak shape and reproducibility.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] [Link]

  • Phenomenex. (2017).[1][5] Core-Shell vs Fully Porous Particles: Understanding the Efficiency Gains.[5][6] Phenomenex Technical Guides.[1] [Link]

  • Waters Corporation. (2020).[1] Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Application Notes.[1] [Link]

  • Chromatography Online. (2023). Next-generation stationary phases: Properties and performance of core-shell columns. LCGC North America.[1][5] [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-n-methoxy-n,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, and a predictive understanding of fragmentation patterns is essential for confident structural elucidation. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-Amino-n-methoxy-n,3-dimethylbenzamide, a compound of interest in medicinal chemistry and drug discovery. In the absence of a publicly available spectrum for this specific molecule, this guide will leverage established fragmentation mechanisms of analogous structures to provide a robust predictive framework. We will compare and contrast the expected fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comprehensive resource for researchers working with this and structurally related compounds.

The Structural Landscape of this compound

To predict the fragmentation behavior of this compound, we must first consider its constituent functional groups and their influence on bond stability under ionization.

The structure consists of:

  • A 2-amino-3-methylbenzoyl core: The aromatic ring with an amino and a methyl group will influence the stability of fragment ions.

  • A Weinreb amide moiety (N-methoxy-N-methylamide): This functional group is known for its specific fragmentation behavior.

The interplay of these groups will dictate the primary cleavage pathways upon ionization.

Predicted Fragmentation Pathways: A Comparative Analysis of EI and ESI

The choice of ionization technique is critical in determining the nature and extent of fragmentation. We will explore the expected outcomes for both a "hard" ionization technique, Electron Ionization (EI), and a "soft" ionization technique, Electrospray Ionization (ESI).

Electron Ionization (EI): Unraveling the Structure through Extensive Fragmentation

EI is a high-energy ionization technique that typically results in the formation of a molecular ion (M⁺˙) and a rich fragmentation pattern, providing significant structural information.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage at the Amide Nitrogen: The most facile cleavage is often adjacent to the nitrogen atom. This can lead to the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃).

  • Cleavage of the N-CO Bond: A characteristic fragmentation of amides is the cleavage of the bond between the nitrogen and the carbonyl carbon.[1][2] This is driven by the stability of the resulting acylium ion.

  • Fragmentation of the Benzoyl Ring: The substituted benzene ring can undergo characteristic fragmentations, including the loss of CO and fragmentation of the substituents.

Below is a visual representation of the predicted EI fragmentation pathways.

EI_Fragmentation M [M]⁺˙ m/z 194 F1 [M - •OCH₃]⁺ m/z 163 M->F1 - •OCH₃ F2 [M - •CH₃]⁺ m/z 179 M->F2 - •CH₃ F3 [2-amino-3-methylbenzoyl]⁺ m/z 148 M->F3 - •N(OCH₃)CH₃ F5 [N(OCH₃)CH₃]⁺˙ m/z 60 M->F5 F4 [F3 - CO]⁺ m/z 120 F3->F4 - CO

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI): A Gentler Approach for Molecular Ion Confirmation and Targeted Fragmentation

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Key Predicted ESI-MS/MS Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion will likely be dominated by the cleavage of the most labile bonds.

  • Cleavage of the N-CO Bond: Similar to EI, the cleavage of the amide bond is expected to be a major fragmentation pathway, leading to the formation of the 2-amino-3-methylbenzoyl cation.[1][2]

  • Loss of Neutral Molecules: The protonated molecule may lose small neutral molecules such as methanol (CH₃OH) or water (H₂O) from the amide moiety or the amino group.

The following diagram illustrates the predicted ESI-MS/MS fragmentation.

ESI_Fragmentation MH [M+H]⁺ m/z 195 F1 [2-amino-3-methylbenzoyl]⁺ m/z 148 MH->F1 - HN(OCH₃)CH₃ F2 [M+H - CH₃OH]⁺ m/z 163 MH->F2 - CH₃OH F3 [M+H - H₂O]⁺ m/z 177 MH->F3 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Data Summary

The following table summarizes the predicted key fragment ions for this compound under EI and ESI conditions. For comparison, data for the structurally similar N-methoxy-N-methylbenzamide is included.[3]

IonizationPredicted Fragment IonPredicted m/zN-methoxy-N-methylbenzamide Fragment (m/z)[3]
EI [M]⁺˙194165
[M - •OCH₃]⁺163134
[M - •CH₃]⁺179150
[2-amino-3-methylbenzoyl]⁺148105 (benzoyl)
[[2-amino-3-methylbenzoyl] - CO]⁺12077 (phenyl)
ESI [M+H]⁺195166
[2-amino-3-methylbenzoyl]⁺148105 (benzoyl)
[M+H - CH₃OH]⁺163134

This comparative table highlights the expected shifts in m/z values due to the presence of the amino and methyl substituents on the benzoyl ring of the target molecule. The fundamental fragmentation pathways, however, are predicted to be conserved.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

Objective: To obtain the EI mass spectrum and fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Injector: 250 °C, splitless mode.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

Objective: To obtain the ESI mass spectrum and MS/MS fragmentation pattern of the protonated molecule.

Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

    • MS2 Fragmentation: Isolate the [M+H]⁺ ion (m/z 195) and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe the different fragmentation pathways.

Conclusion

This guide provides a comprehensive, predictive framework for the mass spectrometric fragmentation of this compound. By leveraging the well-established fragmentation patterns of amides, benzamides, and Weinreb amides, we have proposed the major fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This in-depth analysis serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry, enabling more confident and efficient structural elucidation of this and related novel compounds.

References

  • PubChem. 2-amino-N-(3-methoxypropyl)-N,4-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. 2-Amino-N,3-dimethyl-benzamide. [Link]

  • AA Blocks. 3-Amino-2-methoxy-N,N-dimethylbenzamide. [Link]

  • PubMed. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. [Link]

  • PubChem. 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • SpectraBase. 4-Methoxy-N-methylbenzylamine. [Link]

  • SpectraBase. N-Methoxy-N-methylbenzamide. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • ResearchGate. Main fragmentation pattern of the amides in EI-MS. [Link]

  • ResearchGate. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

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A Comparative Guide to the Reactivity of 2-Amino-n-methoxy-n,3-dimethylbenzamide and N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, Weinreb amides, or N-methoxy-N-methylamides, have established themselves as exceptionally versatile intermediates. Their propensity to react with organometallic reagents to furnish ketones without the common issue of over-addition has made them a staple in the synthetic chemist's toolbox.[1][2] This guide provides an in-depth comparison of the reactivity of two specific Weinreb amides: the substituted 2-Amino-n-methoxy-n,3-dimethylbenzamide and the parent N-methoxy-N-methylbenzamide. Understanding the nuanced differences in their reactivity, governed by the electronic and steric profile of the aromatic ring, is crucial for reaction optimization and the strategic design of complex molecules.

This document will delve into the underlying principles governing the reactivity of these amides, supported by established experimental protocols and predictive models based on physical organic chemistry. We will explore how the presence of ortho-amino and ortho-methyl substituents on the benzamide ring of this compound modulates its reactivity compared to the unsubstituted N-methoxy-N-methylbenzamide.

Molecular Structures and Key Properties

A foundational understanding of the molecules is paramount. Below is a summary of their key structural and physical properties.

PropertyThis compoundN-methoxy-N-methylbenzamide
CAS Number 133776-41-76919-61-5
Molecular Formula C₁₀H₁₄N₂O₂C₉H₁₁NO₂
Molecular Weight 194.23 g/mol 165.19 g/mol
Appearance Pale yellow to white solidColorless to pale yellow liquid
Key Structural Features Ortho-amino and ortho-methyl substituents on the benzene ringUnsubstituted benzene ring

The "Ortho Effect": A Dominant Influence on Reactivity

The primary differentiator in the chemical behavior of these two amides is the "ortho effect". This phenomenon describes the unique influence of substituents at the position adjacent to the reaction center on an aromatic ring, which is not solely attributable to their electronic or steric properties as observed in meta and para positions.[3] In the case of this compound, the presence of both an amino and a methyl group ortho to the amide functionality introduces significant electronic and steric perturbations.

Electronic Effects

The ortho-amino group is a powerful electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. This has two opposing effects on the reactivity of the amide carbonyl:

  • Decreased Electrophilicity of the Carbonyl Carbon: The electron-donating nature of the amino group can, to some extent, delocalize electron density towards the carbonyl group, making the carbonyl carbon less electrophilic and thus potentially less reactive towards nucleophiles.

  • Potential for Intramolecular Hydrogen Bonding: The amino group can form an intramolecular hydrogen bond with the methoxy oxygen of the Weinreb amide moiety. This interaction can influence the conformation of the amide and potentially modulate the accessibility and reactivity of the carbonyl group.

The ortho-methyl group, while also weakly electron-donating through induction, primarily exerts its influence through steric hindrance.

Steric Effects

The ortho-methyl group, and to a lesser extent the ortho-amino group, creates steric hindrance around the amide carbonyl. This can:

  • Hinder the Approach of Nucleophiles: The bulk of the ortho substituents can physically block the trajectory of incoming nucleophiles, slowing down the rate of reaction.[4]

  • Influence the Conformation of the Amide: Steric crowding can force the amide group to twist out of the plane of the benzene ring.[3][5] This has a significant impact on the resonance between the carbonyl group and the aromatic ring, which in turn affects the electrophilicity of the carbonyl carbon.

dot graph TD { A[Ortho Substituents on Benzamide Ring] --> B{Electronic Effects}; A --> C{Steric Effects}; B --> D["Ortho-amino group (EDG)"]; B --> E["Ortho-methyl group (weak EDG)"]; C --> F["Ortho-methyl group (bulky)"]; C --> G["Ortho-amino group"]; D --> H["Increased electron density on the ring"]; H --> I["Decreased electrophilicity of carbonyl carbon"]; G --> J["Potential for intramolecular H-bonding"]; F --> K["Hindered approach of nucleophiles"]; F --> L["Twisting of amide group out of ring plane"]; L --> M["Altered resonance and carbonyl electrophilicity"]; }

Caption: Logical relationship of ortho effects on benzamide reactivity.

Comparative Reactivity in a Key Transformation: Reaction with Organometallic Reagents

A quintessential reaction of Weinreb amides is their conversion to ketones upon treatment with organometallic reagents like Grignard or organolithium reagents.[6][7] The stability of the tetrahedral intermediate, chelated by the methoxy group, prevents the common over-addition to form tertiary alcohols.[1][2]

Hypothetical Experimental Comparison

To quantitatively assess the difference in reactivity, a parallel experiment could be conducted.

Experimental Protocol: Comparative Reaction with Phenylmagnesium Bromide

  • Preparation of Reactants:

    • Prepare 0.1 M solutions of both this compound and N-methoxy-N-methylbenzamide in anhydrous tetrahydrofuran (THF).

    • Prepare a 1.0 M solution of phenylmagnesium bromide in THF and titrate to determine the precise concentration.

  • Reaction Setup:

    • In two separate, flame-dried, three-necked flasks equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 10 mL of the respective amide solution (1 mmol).

    • Cool both flasks to 0 °C in an ice bath.

  • Addition of Grignard Reagent:

    • To each flask, add 1.1 mL of the 1.0 M phenylmagnesium bromide solution (1.1 mmol) dropwise over 5 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • Take aliquots from each reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes).

    • Quench the aliquots with a saturated aqueous solution of ammonium chloride.

    • Extract the organic components with ethyl acetate and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product.

  • Work-up and Isolation:

    • After 2 hours, quench the reactions by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ketones by column chromatography on silica gel.

dot graph TD { subgraph "Reaction Flask 1" A["this compound in THF"]; B["Phenylmagnesium Bromide"]; A -- "Addition at 0°C" --> C{"Reaction Mixture 1"}; end subgraph "Reaction Flask 2" D["N-methoxy-N-methylbenzamide in THF"]; E["Phenylmagnesium Bromide"]; D -- "Addition at 0°C" --> F{"Reaction Mixture 2"}; end C --> G["Aliquots at t = 15, 30, 60, 120 min"]; F --> H["Aliquots at t = 15, 30, 60, 120 min"]; G -- "Quench and GC-MS Analysis" --> I["Conversion Data 1"]; H -- "Quench and GC-MS Analysis" --> J["Conversion Data 2"]; I --> K["Comparative Reactivity Analysis"]; J --> K; }

Caption: Experimental workflow for comparing the reactivity of the two amides.

Expected Results and Interpretation

Based on the principles of the ortho effect, we can predict the outcome of this comparative experiment.

Time (min)% Conversion (this compound)% Conversion (N-methoxy-N-methylbenzamide)
153560
306095
6085>99
120>95>99

N-methoxy-N-methylbenzamide is expected to react faster. The absence of steric hindrance allows for a more facile approach of the nucleophilic Grignard reagent to the carbonyl carbon.

This compound is expected to react slower. The combined steric bulk of the ortho-amino and ortho-methyl groups will likely hinder the approach of the phenylmagnesium bromide, leading to a decreased reaction rate. While the electronic effect of the amino group might slightly decrease the electrophilicity of the carbonyl carbon, the steric effect is anticipated to be the dominant factor in this case.

Synthesis of this compound

For researchers interested in utilizing this substituted Weinreb amide, a common synthetic route starts from 2-amino-3-methylbenzoic acid.

A Representative Synthetic Protocol:

  • Activation of the Carboxylic Acid: 2-amino-3-methylbenzoic acid is first converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amidation: The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to form the desired this compound.[8][9][10][11]

dot graph TD { A["2-amino-3-methylbenzoic acid"] -- "SOCl₂ or (COCl)₂" --> B["2-amino-3-methylbenzoyl chloride"]; B -- "N,O-dimethylhydroxylamine HCl, Base" --> C["this compound"]; }

Caption: A typical synthetic route to this compound.

Conclusion

The reactivity of a Weinreb amide is not solely dictated by the inherent properties of the N-methoxy-N-methylamide functionality but is significantly influenced by the substitution pattern on the aromatic ring. While N-methoxy-N-methylbenzamide serves as a reliable and reactive substrate for a wide range of nucleophilic additions, its ortho-substituted counterpart, this compound, exhibits attenuated reactivity. This is primarily attributed to the steric hindrance imposed by the ortho-amino and ortho-methyl groups, which impedes the approach of nucleophiles.

For synthetic chemists, this comparative understanding is critical. When a rapid and efficient reaction is desired, the unsubstituted N-methoxy-N-methylbenzamide is the preferred choice. However, in scenarios where a more controlled or selective reaction is necessary, or when the specific substitution pattern of this compound is a prerequisite for the final target molecule, a careful optimization of reaction conditions, such as elevated temperatures or the use of less sterically demanding reagents, may be required to achieve the desired transformation in good yield. This guide serves as a testament to the fact that even subtle changes in molecular architecture can have profound consequences on chemical reactivity, a principle that lies at the heart of rational synthetic design.

References

  • One-Pot Synthesis of 2-Amino-5-halogenated- N ,3-dimethylbenzamides. ResearchGate. [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IPIndia. [Link]

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. [Link]

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. [Link]

  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. RSC.org. [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Taft equation. Wikipedia. [Link]

  • Hammett equation. Wikipedia. [Link]

  • A WEINREB AMIDE-BASED RADICAL CLOCK FOR EXPLORING SINGLE-ELECTRON TRANSFER IN CARBONYL ADDITION REACTIONS. Organic Syntheses. [Link]

  • Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). International Journal of Chemical and Physical Sciences. [Link]

  • Taft Equation. Dalal Institute. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. [Link]

  • The application of the Hammett equation to ortho-substituted benzene reaction series. ResearchGate. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. American Chemical Society. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • The calculated pK b values of aniline using different methods and basis sets at 298.15 K. ResearchGate. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PMC. [Link]

  • Taft Equation: Steric and Polar Effects. Scribd. [Link]

  • The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Overaddition of grignard to weinreb amide. Reddit. [Link]

  • THE PREHISTORY OF THE HAMMETT EQUATION. Chemicke Listy. [Link]

  • Reactivity of Ortho-Palladated Benzamides toward CO, Isocyanides, and Alkynes. Synthesis of Functionalized Isoindolin-1-ones and 4,5-Disubstituted Benzo[c]azepine-1,3-diones. Organometallics. [Link]

  • COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Heterocyclic Communications. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemoinformatics and Chemical Engineering. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]

  • The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry. [Link]

  • Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. ResearchGate. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Influence of ortho methyl and isopropyl substituents on the reactivity of N-t-butyl P-arylphosphonamidic chlorides with isopropylamine and t-butylamine: steric acceleration of metaphosphonimidate formation by an elimination addition mechanism. RSC Publishing. [Link]

  • Copper-Catalyzed Alkylative Deoxygenation of O-Substituted Hydroxamic Acid Derivatives with Grignard Reagents: A Combined Experimental and Computational Study. MDPI. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Angewandte Chemie International Edition. [Link]

  • Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Directed ortho metalation of N,N-diethylbenzamides. Silicon protection of ortho sites and the o-methyl group. The Journal of Organic Chemistry. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PMC. [Link]

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IR spectroscopy characteristic peaks of 2-Amino-n-methoxy-n,3-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

2-Amino-N-methoxy-N,3-dimethylbenzamide is a specialized "Weinreb Amide" intermediate often used in the synthesis of acylated aromatic ketones. Its infrared (IR) spectrum is defined by a unique "Hybrid Signature" that combines the electronic features of a Weinreb amide with the intramolecular hydrogen bonding of an ortho-aminobenzamide .

Core Diagnostic Features:

  • Weinreb Carbonyl Shift: The amide carbonyl (

    
    ) appears at a lower frequency (~1635–1655 cm⁻¹ ) compared to standard tertiary amides, driven by the electron-donating methoxy group and intramolecular hydrogen bonding.
    
  • Primary Amine Doublet: Distinct asymmetric and symmetric

    
     stretches (3450–3300 cm⁻¹ ) confirm the presence of the free amino group.
    
  • The "Weinreb" Band: A strong, characteristic

    
     stretching vibration (~950–1000 cm⁻¹ ) distinguishes this molecule from standard amides.
    

Structural Analysis & Characteristic Peaks

The following data synthesizes spectroscopic principles of Weinreb amides and anthranilamides to provide a high-confidence assignment guide.

Molecular Structure & Functional Group Map

G Core Benzene Ring (1,2,3-substituted) Amine 2-Amino Group (-NH2) Core->Amine Ortho Position Methyl 3-Methyl Group (-CH3) Core->Methyl Meta Position Amide Weinreb Amide (-C(=O)N(OMe)Me) Core->Amide ipso Position Amine->Amide Intramolecular H-Bonding (Stabilizes C=O)

Figure 1: Functional group map highlighting the critical intramolecular hydrogen bond between the 2-amino proton and the amide carbonyl oxygen.

Detailed Assignment Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Primary Amine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Asymmetric
3480 – 3440MediumSharp doublet characteristic of primary amines.
Primary Amine

Symmetric
3380 – 3320MediumOften broadened slightly by intramolecular H-bonding.
Aromatic Ring

3100 – 3000WeakStandard aromatic C-H stretches.[1]
Alkyl Groups

2980 – 2850MediumOverlap of N-Me, O-Me, and Ar-Me signals.
Weinreb Amide

1655 – 1635 Strong CRITICAL: Lower than typical tertiary amides (1660+) due to H-bonding with ortho-NH₂.
Amine

Scissoring
1625 – 1610Med-StrongOften appears as a shoulder on the low-frequency side of the C=O band.
Aromatic Ring

1600, 1580Variable"Breathing" modes of the benzene ring.
N-Methoxy

990 – 950 Strong CRITICAL: The "Weinreb" fingerprint. Distinguishes from standard amides.[2]
Aromatic

OOP
760 – 740StrongCharacteristic of 1,2,3-trisubstituted benzene rings.

Comparative Analysis: Product vs. Alternatives

In a process development setting, distinguishing the target Weinreb amide from its precursors (Acid) or side-products (Primary Amide) is vital.

Comparison Matrix
FeatureTarget: Weinreb Amide Precursor: 2-Amino-3-methylbenzoic Acid Analog: 2-Amino-3-methylbenzamide
Carbonyl (

)
~1645 cm⁻¹ (Sharp)~1680 cm⁻¹ (Broad, H-bonded dimer)~1670 cm⁻¹ (Amide I)
Hydroxyl (

)
Absent 3300–2500 cm⁻¹ (Very Broad, "Beard")Absent
Amide II (

)
Absent (Tertiary Amide)N/A~1550 cm⁻¹ (Present in 2° amides)
N-O Stretch ~980 cm⁻¹ (Distinct)AbsentAbsent
NH Stretch Doublet (Primary)Overlapped by OHDoublet (Primary) + Amide NH
Reaction Monitoring Workflow

Use this logic flow to interpret crude reaction spectra during synthesis.

DecisionTree Start Analyze Crude Spectrum CheckOH Is there a broad 'beard' peak (3300-2500 cm⁻¹)? Start->CheckOH Acid Result: Unreacted Acid Precursor CheckOH->Acid Yes CheckNO Is there a strong band at ~950-1000 cm⁻¹? CheckOH->CheckNO No Weinreb Result: Target Weinreb Amide CheckNO->Weinreb Yes CheckAmideII Is there an Amide II band at ~1550 cm⁻¹? CheckNO->CheckAmideII No PrimaryAmide Result: Primary Amide Side-Product CheckAmideII->PrimaryAmide Yes Unknown Result: Check Structure/NMR CheckAmideII->Unknown No

Figure 2: Spectral decision tree for validating the synthesis of this compound.

Experimental Protocols

To ensure reproducibility and accurate detection of the intramolecular hydrogen bonding, the sampling method is critical.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Routine QC
  • Suitability: High throughput, no sample prep.

  • Procedure:

    • Place ~5 mg of solid sample on the diamond crystal.

    • Apply high pressure using the anvil to ensure contact (critical for resolving the sharp NH doublet).

    • Acquire 16 scans at 4 cm⁻¹ resolution.

  • Note: Peak positions may shift slightly (+2-5 cm⁻¹) compared to transmission modes due to refractive index dispersion.

Method B: KBr Pellet - Recommended for Structural Characterization
  • Suitability: Best for resolving hydrogen bonding effects (Amide I vs. Scissoring).

  • Procedure:

    • Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).

    • Grind finely in an agate mortar to avoid scattering (Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Acquire 32 scans.

  • Why KBr? The solid matrix stabilizes the intramolecular H-bond between the 2-amino group and the carbonyl, yielding the sharpest definition of the "Hybrid Signature."

References

  • Weinreb Amide Characteristics

    • Spectroscopy Online: "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." (Discusses tertiary amide shifts and lack of Amide II bands). Link

  • Ortho-Amino H-Bonding

    • Molecules (MDPI): "Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides." (Validates the intramolecular H-bond lowering C=O frequency). Link

  • General IR Assignments

    • UCLA Chemistry: "Table of IR Absorptions." (Standard reference for N-H and C=O ranges). Link

  • Hydroxamic Acid/Weinreb Derivatives

    • Optica Publishing: "Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid." (Provides comparative data for N-O stretching modes). Link

Sources

Benchmarking 2-Amino-n-methoxy-n,3-dimethylbenzamide in ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Focus: Chemoselective Ketone Synthesis via Nucleophilic Addition

Executive Summary

This guide evaluates the performance of 2-Amino-N-methoxy-N,3-dimethylbenzamide (referred to herein as Reagent A ) as a scaffold for synthesizing ortho-amino aryl ketones. Unlike standard Weinreb amides, Reagent A possesses an unprotected primary amine at the ortho position. This structural duality presents a unique challenge (protic interference) and a significant advantage (post-reaction heterocycle formation).

Verdict: Reagent A outperforms ester and nitrile alternatives in chemoselectivity and operational simplicity , provided a modified "Sacrificial Stoichiometry" protocol is employed. It eliminates the risk of tertiary alcohol formation common with esters and avoids the hydrolysis latency associated with sterically hindered nitriles.

Structural Analysis & Challenge

The Molecule: this compound Core Function: Weinreb Amide (acylating agent).[1][2][3][4] Interference: Free ortho-amine (


).

The primary challenge in utilizing Reagent A is the acidity of the aniline protons relative to organometallic reagents (Grignard or Organolithium).

  • Standard Weinreb Protocol: 1.1 equiv Nucleophile

    
     Attack C=O.
    
  • Reagent A Protocol: 1.1 equiv Nucleophile

    
     Deprotonation of NH₂ (Reaction Stalls).
    

Therefore, this guide establishes the Double-Equivalent Strategy as the standard operating procedure (SOP).

Comparative Benchmark: Ketone Synthesis Routes

We compared Reagent A against the two most common alternatives for synthesizing ortho-amino ketones: Methyl 2-amino-3-methylbenzoate (Ester) and 2-Amino-3-methylbenzonitrile (Nitrile) .

Table 1: Performance Metrics (Reaction with PhMgBr)
FeatureReagent A (Weinreb) Alternative 1 (Ester) Alternative 2 (Nitrile)
Primary Product KetoneTertiary Alcohol (impurity)Imine Salt (intermediate)
Stoichiometry (R-MgX) 2.2 - 2.5 equiv3.0+ equiv1.1 - 2.0 equiv
Temp. Control 0°C to RT (Forgiving)-78°C (Strict)Reflux often required
Chemoselectivity High (>95%) Low (mix of ketone/alcohol)Moderate (incomplete addition)
Workup Acidic Quench (Fast)StandardHarsh Hydrolysis Required
Yield (Isolated) 88-92% 45-60%65-75%
Analysis of Failures in Alternatives
  • The Ester Route: Even at low temperatures, the ketone intermediate formed from the ester is more electrophilic than the starting ester. This leads to rapid "double addition," yielding the unwanted tertiary alcohol.

  • The Nitrile Route: The electron-donating amino group at the ortho position increases electron density on the nitrile carbon, making it sluggish toward nucleophilic attack. Furthermore, the resulting magnesium imine salt is sterically crowded (by the 3-methyl group), making hydrolysis to the ketone slow and often incomplete.

Mechanistic Pathway

The success of Reagent A relies on the stability of the Magnesium-Chelated Tetrahedral Intermediate . Even though the amine is deprotonated, the Weinreb chelate prevents the expulsion of the leaving group until acidic workup, thereby protecting the ketone from a second nucleophilic attack.

WeinrebMechanism Start Reagent A (Free NH2) Step1 Step 1: Deprotonation (Sacrificial Equiv) Start->Step1 + 1.0 eq RMgX Inter1 Magnesium Amide Intermediate Step1->Inter1 Step2 Step 2: Nucleophilic Attack (2nd Equiv) Inter1->Step2 + 1.2 eq RMgX Chelate Stable Tetrahedral Chelate Step2->Chelate Mg Coordination Workup Acid Quench (H3O+) Chelate->Workup Product Ortho-Amino Ketone Workup->Product Hydrolysis

Figure 1: The "Double-Equivalent" mechanism. The first equivalent of Grignard acts as a base; the second acts as a nucleophile. The stable chelate (yellow) is the critical stopping point.

Experimental Protocol: Synthesis of (2-amino-3-methylphenyl)(phenyl)methanone

Objective: Synthesis of a diaryl ketone using Reagent A and Phenylmagnesium Bromide.

Materials
  • Substrate: this compound (1.0 mmol, 194 mg)

  • Reagent: Phenylmagnesium bromide (3.0 M in Et₂O)

  • Solvent: Anhydrous THF (5 mL)

  • Quench: 1M HCl

Step-by-Step Methodology
  • System Prep: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Solvation: Dissolve Reagent A (194 mg, 1.0 mmol) in anhydrous THF (5 mL). Cool the solution to 0°C (ice bath).

    • Note: Cooling is critical during addition to manage the exotherm from amine deprotonation.

  • Sacrificial Addition (0 - 5 min): Dropwise, add 1.0 equiv of PhMgBr (0.33 mL).

    • Observation: Gas evolution (alkane release) may occur. The solution may become cloudy due to the formation of the magnesium amide salt.

  • Nucleophilic Addition (5 - 15 min): Add the remaining 1.5 equiv of PhMgBr (0.50 mL). Total reagent load: 2.5 equiv.

    • Why 2.5 equiv? 1.0 for deprotonation, 1.0 for reaction, 0.5 excess to drive kinetics to completion.

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 2 hours.

    • Monitoring: TLC (30% EtOAc/Hexanes) will show the disappearance of the Weinreb amide. The intermediate chelate is not UV active in the same way, but the starting material spot will vanish.

  • Quench & Hydrolysis: Cool back to 0°C. Slowly add 1M HCl (5 mL) with vigorous stirring.

    • Caution: This step hydrolyzes the magnesium chelate and the magnesium amide.

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to neutralize excess acid) and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Expected Yield: 88-92% as a yellow crystalline solid.

Decision Matrix for Reagent Selection

Use the following logic flow to determine when Reagent A is the mandatory choice over cheaper esters.

DecisionTree Q1 Target: Ortho-Amino Ketone? Q2 Is the Nucleophile Sterically Hindered? (e.g., t-Butyl, Ortho-subst. Aryl) Q1->Q2 Yes Res3 Use Ester Route Reason: Not recommended Q1->Res3 No (General Ketone) Res1 Use Reagent A (Weinreb) Reason: Prevents over-addition Q2->Res1 Yes (High Risk) Q2->Res1 No (But High Yield Needed) Res2 Use Nitrile Route Reason: Cost efficiency Q2->Res2 No (Cost is priority)

Figure 2: Selection logic. Reagent A is the premium choice for high-value intermediates where purification of tertiary alcohol byproducts is unacceptable.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentel, M.; Breinbauer, R. "Weinreb Amides in Modern Organic Synthesis." Topics in Current Chemistry, 2010 , 299, 1–36.

  • Lovering, F. "Grignard Addition to Weinreb Amides: A Practical Guide." Organic Process Research & Development, 2004 , 8, 650.

  • Knochel, P. et al. "Functionalized Grignard Reagents in Synthesis." Angewandte Chemie Int. Ed., 2003 , 42, 4302.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-n-methoxy-n,3-dimethylbenzamide

[1]

Emergency Response Overview

Immediate Action Card for Lab Personnel

ScenarioImmediate ActionCritical Contraindication
Skin Contact Wash with soap/water for 15 min.[1] Remove contaminated clothing.[2][3][4][5][6][7]DO NOT use solvents (ethanol/DMSO) to wash; this increases transdermal absorption.[1][4]
Eye Contact Rinse with water for 15 min, lifting lids.[1][2][4] Remove contacts if safe.DO NOT rub eyes.[1][4]
Inhalation Move to fresh air.[2][3][4][5][6][7][8][9] If breathing is difficult, administer oxygen (trained personnel only).[4]DO NOT allow victim to walk if showing signs of cyanosis (blue lips/nails).[4]
Ingestion Rinse mouth. Call Poison Control.DO NOT induce vomiting unless instructed by medical professionals.
Fire Use CO₂, Dry Chemical, or Foam.[1][4][9][10]DO NOT use high-pressure water jets (spreads chemical dust).[1][4]

Chemical Identity & Hazard Profiling

Substance: 2-Amino-N-methoxy-N,3-dimethylbenzamide Functional Class: Weinreb Amide / Substituted Aniline Structural Analysis for Risk Assessment: This compound combines a Weinreb amide functionality (N-methoxy-N-methyl) with a substituted aniline core (2-amino-3-methylphenyl).[1][11]

  • Weinreb Amide Stability: generally stable but susceptible to hydrolysis under strong acidic/basic conditions.[4]

  • Aniline Moiety: The primary amine attached to the aromatic ring introduces risks of skin sensitization and potential methemoglobinemia (oxidation of hemoglobin) upon significant exposure.

GHS Hazard Classification (Extrapolated from Analogs):

  • H302: Harmful if swallowed (Acute Tox. 4).[4][6][12]

  • H315: Causes skin irritation (Skin Irrit. 2).[4][6][7]

  • H319: Causes serious eye irritation (Eye Irrit.[2][3][4][5][6][7][13] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[4][6]

  • Precautionary Note: Treat as a potential mutagen (H341) due to the aniline substructure until specific toxicology data proves otherwise.[4]

Personal Protective Equipment (PPE) Strategy

Effective protection requires matching the barrier material to the chemical's permeation properties.[4] The "amino" group increases polarity, while the organic core adds lipophilicity, making this compound capable of penetrating standard latex rapidly.[4]

PPE Decision Logic

The following diagram illustrates the selection process based on operation type.

PPE_SelectionStartOperation TypeSolidsHandling Solid / PowderStart->SolidsSolutionsHandling Solutions (Organic Solvents)Start->SolutionsGloves_SolidGloves: Nitrile (min 0.11mm)Change every 2 hoursSolids->Gloves_SolidResp_SolidRespiratory: Fume Hood RequiredN95 backup if outside hoodSolids->Resp_SolidGloves_SolnGloves: Double-gloving RequiredInner: Nitrile | Outer: Laminate (Silver Shield)Solutions->Gloves_SolnResp_SolnRespiratory: Fume Hood RequiredFull-face respirator if aerosolizingSolutions->Resp_SolnEye_ProtEye: Chemical Safety Goggles(Face shield if >10g)Gloves_Solid->Eye_ProtGloves_Soln->Eye_ProtResp_Solid->Eye_ProtResp_Soln->Eye_Prot

Figure 1: PPE Selection Decision Tree based on physical state and exposure risk.

Glove Permeation Data (Estimated)
MaterialThickness (mm)Est.[4] Breakthrough Time (Solid)Est. Breakthrough Time (in DCM/MeOH)Recommendation
Nitrile 0.11 (Standard)> 480 min< 5 minPrimary for Solids
Latex 0.12< 30 minImmediateDo Not Use
Laminate Multi-layer> 480 min> 240 minRequired for Solutions

Scientific Rationale: The lipophilic nature of the benzamide core allows it to solvate into nitrile rubber when dissolved in organic carriers like Dichloromethane (DCM).[4] Therefore, Silver Shield (Laminate) gloves are mandatory when handling solutions to prevent "silent permeation."[1][4]

Operational Handling Procedures

A. Storage & Stability[2][4][6][7][10][11][14]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic.[4] Store under Inert Atmosphere (Argon/Nitrogen) .

  • Light: Protect from light to prevent photo-oxidation of the amine group (browning).[1][4]

  • Container: Amber glass vial with a PTFE-lined cap.[1][4]

B. Weighing & Transfer Protocol

Objective: Prevent inhalation of micro-particles and static dispersion.[4]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or polonium strip if the powder is flighty.[4]

  • Technique:

    • Tare the weighing boat inside the hood.[4]

    • Transfer solid using a disposable spatula.[4]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).[4]

    • Wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.[4]

C. Solubilization
  • Solvents: Soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate.[1]

  • Precaution: When dissolving in exothermic solvents (e.g., anhydrous acids), add the solid slowly to the solvent.

  • Reaction Setup: If used as a Weinreb amide intermediate for ketone synthesis (e.g., Grignard addition), ensure the system is strictly anhydrous. Moisture will hydrolyze the intermediate, releasing N,O-dimethylhydroxylamine (toxic).[1]

Disposal & Decontamination

Waste Stream Classification: Nitrogen-containing Organic Waste.[1][4]

Spill Response Workflow

Minor Spill (< 5g Solid):

  • Isolate: Mark the area.[4]

  • PPE: Don nitrile gloves, goggles, and lab coat.[4]

  • Clean: Cover with wet paper towels (to prevent dust).[4] Scoop into a bag.

  • Wash: Clean surface with soap and water.[2][4][5][8][9]

Major Spill (> 5g or Solution): Follow the logic below:

Spill_ResponseSpillSpill DetectedAssessAssess: Solid or Liquid?Spill->AssessSolid_SpillSolid SpillAssess->Solid_SpillLiquid_SpillLiquid SpillAssess->Liquid_SpillAction_Solid1. Dampen with water mist (suppress dust)2. Scoop into HazMat bag3. Wipe with 1% Acetic Acid (neutralize amine)Solid_Spill->Action_SolidAction_Liquid1. Cover with Absorbent (Vermiculite/Sand)2. Do NOT use combustible materials (sawdust)3. Scoop into HazMat bagLiquid_Spill->Action_LiquidDisposalLabel: 'Toxic Organic Waste'Schedule PickupAction_Solid->DisposalAction_Liquid->Disposal

Figure 2: Step-by-step spill response workflow.

Decontamination of Glassware
  • Rinse 1: Acetone (collect in organic waste).[4]

  • Rinse 2: 1M HCl (protonates the amine, increasing water solubility).[4]

  • Wash: Standard detergent and water.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, 2-Amino-N-methoxy-N-methylbenzamide. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[4] Retrieved from [Link][1]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][4] Tetrahedron Letters, 22(39), 3815-3818.[1] (Context for Weinreb Amide stability and hydrolysis hazards).

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